molecular formula C11H8BrNO3S B8503949 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid

Cat. No.: B8503949
M. Wt: 314.16 g/mol
InChI Key: MZXKPDLSBJXGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromo group at the second position, a methoxyphenyl group at the fourth position, and a carboxylic acid group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Oxidation Reactions: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).

    Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).

    Coupling Reactions: Coupling agents (EDC, DCC), solvents (CH2Cl2, DMF).

Major Products Formed

    Substitution Reactions: Substituted thiazoles with various functional groups.

    Oxidation Reactions: Thiazole sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines.

    Coupling Reactions: Amides and esters.

Scientific Research Applications

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.

    Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties, reactivity, and biological activity. This structural feature may enhance its potential as a bioactive molecule and its suitability for various applications .

Properties

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8BrNO3S/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)17-11(12)13-8/h2-5H,1H3,(H,14,15)

InChI Key

MZXKPDLSBJXGFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-[(4-methoxy)phenyl]-5-(methoxycarbonyl)thiazole (6.24 g, 19.74 mmol) in 20 mL of methanol and 20 mL of water was added lithium hydroxide monohydrate (0.91 g, 21.7 mmol). The mixture was stirred at ambient temperature for 1 h, whereupon aditional lithium hydroxide monohydrate (0.91 g, 21.7 mmol) was added. After stirring an additional hour, the volatiles were removed in vacuo and the residue was quenched with 10% aq HCl. The mixture was extracted with ethyl acetate and the organics were washed with brine, dried (MgSO4) and concentrated. The residue was recrystallized from chloroform/hexane to afford 2.2 g (37%) of the title compound as a white solid. LRMS (ES−): 303 (M−H)−.
Name
2-bromo-4-[(4-methoxy)phenyl]-5-(methoxycarbonyl)thiazole
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Reaction Step Two
Yield
37%

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